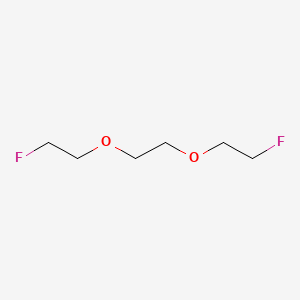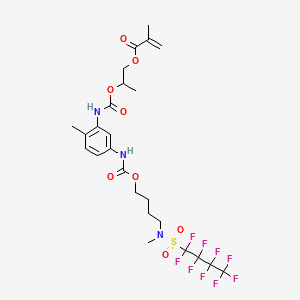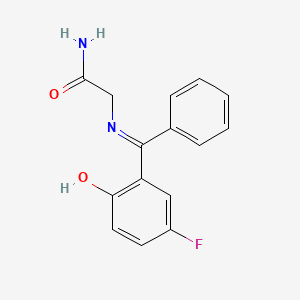
Butyric acid, 4-fluoro-, isopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl 4-fluorobutanoate is an organic compound with the molecular formula C7H13FO2 It is an ester formed from the reaction of propan-2-ol (isopropanol) and 4-fluorobutanoic acid
準備方法
Synthetic Routes and Reaction Conditions
Propan-2-yl 4-fluorobutanoate can be synthesized through esterification, where propan-2-ol reacts with 4-fluorobutanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of propan-2-yl 4-fluorobutanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications.
化学反応の分析
Types of Reactions
Propan-2-yl 4-fluorobutanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding propan-2-ol and 4-fluorobutanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Propan-2-ol and 4-fluorobutanoic acid.
Reduction: 4-fluorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Propan-2-yl 4-fluorobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 4-fluorobutanoate moiety into target molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of propan-2-yl 4-fluorobutanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release active components such as propan-2-ol and 4-fluorobutanoic acid, which may interact with enzymes and receptors in biological systems. The fluorine atom in the compound can also influence its reactivity and binding affinity to molecular targets.
類似化合物との比較
Propan-2-yl 4-fluorobutanoate can be compared with other similar esters and fluorinated compounds:
Propan-2-yl butanoate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Methyl 4-fluorobutanoate: Similar structure but with a methyl group instead of an isopropyl group, affecting its physical and chemical properties.
Ethyl 4-fluorobutanoate: Contains an ethyl group, leading to variations in its reactivity and applications.
The presence of the fluorine atom in propan-2-yl 4-fluorobutanoate makes it unique, as fluorine can significantly alter the compound’s chemical behavior and interactions with biological systems.
特性
CAS番号 |
63904-97-2 |
|---|---|
分子式 |
C7H13FO2 |
分子量 |
148.18 g/mol |
IUPAC名 |
propan-2-yl 4-fluorobutanoate |
InChI |
InChI=1S/C7H13FO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5H2,1-2H3 |
InChIキー |
FKRKAHYJNPEEPP-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)CCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13413754.png)









![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B13413816.png)



